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Compound of Interest

Compound Name: Methyl 5-acetyl-2-bromobenzoate

Cat. No.: B595905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 5-acetyl-2-bromobenzoate is a versatile bifunctional building block in medicinal

chemistry. Its structure, featuring a bromine atom ortho to a methyl ester and an acetyl group in

the para position, offers multiple reactive sites for the synthesis of complex molecular scaffolds.

The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling

reactions, allowing for the introduction of diverse substituents and the construction of novel

heterocyclic systems. This document provides detailed application notes and experimental

protocols for the use of Methyl 5-acetyl-2-bromobenzoate in the synthesis of potential

therapeutic agents, with a focus on its application as a scaffold for kinase and PARP inhibitors.

Chemical Properties
Property Value

CAS Number 1263286-07-2

Molecular Formula C₁₀H₉BrO₃[1]

Molecular Weight 257.08 g/mol [1]

Appearance White to off-white solid

Solubility
Soluble in common organic solvents like DMF,

DMSO, and chlorinated solvents.
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Applications in Medicinal Chemistry
The unique substitution pattern of Methyl 5-acetyl-2-bromobenzoate makes it a valuable

starting material for the synthesis of a variety of heterocyclic compounds with potential

biological activity. The primary reaction handle is the bromo substituent, which can be readily

functionalized through various cross-coupling reactions.

Synthesis of Biaryl Scaffolds via Suzuki-Miyaura
Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and it can

be effectively applied to Methyl 5-acetyl-2-bromobenzoate to introduce a variety of aryl and

heteroaryl groups. These resulting biaryl structures are common motifs in many kinase

inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Methyl 5-acetyl-2-bromobenzoate (1.0 equiv)

Arylboronic acid (1.2 equiv)

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

S-Phos (4 mol%)

Potassium phosphate (K₃PO₄) (2.0 equiv)

Anhydrous toluene or dioxane

Water

Ethyl acetate

Brine
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Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To an oven-dried Schlenk flask, add Methyl 5-acetyl-2-bromobenzoate, the corresponding

arylboronic acid, and potassium phosphate.

Add the palladium catalyst and the phosphine ligand.

Add the anhydrous solvent.

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

Heat the reaction mixture to 80-110 °C under an inert atmosphere and monitor the progress

by TLC or LC-MS.

After completion, cool the reaction to room temperature.

Dilute with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative):

The following table provides illustrative yields for Suzuki-Miyaura coupling reactions with

substrates similar to Methyl 5-acetyl-2-bromobenzoate. Actual yields will vary depending on

the specific boronic acid and reaction conditions used.
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Arylboronic Acid Product Reported Yield (%)

Phenylboronic acid
Methyl 5-acetyl-2-

phenylbenzoate
85-95

4-Methoxyphenylboronic acid
Methyl 5-acetyl-2-(4-

methoxyphenyl)benzoate
80-90

3-Pyridylboronic acid
Methyl 5-acetyl-2-(pyridin-3-

yl)benzoate
70-85

Data is illustrative and based on general observations for Suzuki-Miyaura couplings of aryl

bromides.

Diagram: Suzuki-Miyaura Coupling Workflow

Reaction Setup
Reaction Work-up & Purification

Combine Reactants:
- Methyl 5-acetyl-2-bromobenzoate

- Arylboronic Acid
- Base (e.g., K3PO4)

Add Catalyst & Ligand:
- Pd(OAc)2
- S-Phos

Add Anhydrous Solvent Degas with N2/Ar Heat (80-110°C)
& Stir Monitor by TLC/LC-MS Cool & Quench

Reaction Complete Extract with
Organic Solvent Dry & Concentrate Purify by

Column Chromatography Final Biaryl Product

Click to download full resolution via product page

General workflow for Suzuki-Miyaura coupling.

Synthesis of Amino-derivatives via Buchwald-Hartwig
Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a route to

various anilinic compounds from Methyl 5-acetyl-2-bromobenzoate. These products can

serve as key intermediates for the synthesis of heterocyclic drugs, such as quinazolinones.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amines.
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Materials:

Methyl 5-acetyl-2-bromobenzoate (1.0 equiv)

Amine (1.2 equiv)

Pd₂(dba)₃ (2 mol%)

XPhos (4 mol%)

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

Anhydrous toluene

Water

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

Add Methyl 5-acetyl-2-bromobenzoate and the amine.

Add anhydrous toluene.

Seal the tube and heat to 80-110 °C with stirring.

Monitor the reaction by TLC or LC-MS.

Upon completion, cool the reaction to room temperature.

Dilute with ethyl acetate and filter through a pad of Celite.
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Wash the filtrate with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purify the crude product by column chromatography.

Quantitative Data (Illustrative):

Yields for Buchwald-Hartwig amination are highly dependent on the amine substrate.

Amine Product Reported Yield (%)

Morpholine
Methyl 5-acetyl-2-

(morpholino)benzoate
75-90

Aniline
Methyl 5-acetyl-2-

(phenylamino)benzoate
70-85

Benzylamine
Methyl 5-acetyl-2-

(benzylamino)benzoate
65-80

Data is illustrative and based on general observations for Buchwald-Hartwig aminations of aryl

bromides.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle
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Methyl 5-acetyl-2-bromobenzoate

Sonogashira Coupling
(with Terminal Alkyne)

Alkynyl Intermediate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b595905#methyl-5-acetyl-2-bromobenzoate-in-
medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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